N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide
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Overview
Description
This compound contains several functional groups including a thiazole ring, a quinoline ring, and a carboxamide group. Thiazole is a heterocyclic compound that consists of a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms. Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid with a strong odor. Aged samples, if exposed to light, become yellow and later brown. Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiazole and quinoline rings would likely contribute to the overall stability of the molecule, while the carboxamide group could potentially form hydrogen bonds with other molecules .Chemical Reactions Analysis
As a complex organic molecule, this compound could potentially undergo a variety of chemical reactions. The presence of the thiazole and quinoline rings might make the compound relatively stable under normal conditions, but these rings could potentially be broken or modified under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. The presence of multiple aromatic rings might make the compound relatively non-polar, while the carboxamide group could potentially form hydrogen bonds with other molecules .Scientific Research Applications
I have conducted a search on the scientific research applications of quinoline carboxamide derivatives, which may share similarities with the compound “N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide”. Below is a comprehensive analysis focusing on six unique applications:
Cancer Treatment
Quinoline carboxamide derivatives like Roquinimex (ROQ) and tasquinimod (TASQ) have been investigated as potential immunomodulating drugs effective in cancer treatment .
Autoimmune Diseases
These compounds are also explored for their efficacy in treating autoimmune diseases due to their immunomodulatory properties .
Epidermal Differentiation
Derivatives such as IMA-06504 and its prodrug IMA-07101 have shown full agonist activity, inducing epidermal differentiation proteins and countering IL-4 mediated repression of terminal differentiation .
Antimicrobial Activities
Quinoline derivatives display a broad range of pharmacological activities, including anti-microbial properties, making them important drug intermediates .
Antiviral and Antifungal Properties
They also exhibit excellent antiviral and antifungal activities, contributing to their significance in medicinal chemistry .
Anti-inflammatory and Anti-platelet Aggregation
These compounds are known for their anti-inflammatory effects and the ability to prevent platelet aggregation, further enhancing their therapeutic potential .
Future Directions
properties
IUPAC Name |
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N3OS/c1-17-11-13-19(14-12-17)24-16-31-26(28-24)29-25(30)21-15-23(18-7-3-2-4-8-18)27-22-10-6-5-9-20(21)22/h2-16H,1H3,(H,28,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXXENZMNKNMTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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